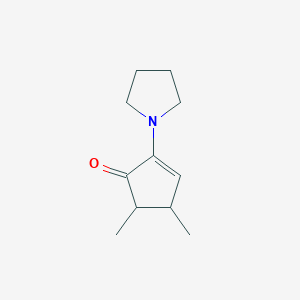
trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one: is an organic compound with a unique structure that includes a cyclopentenone ring substituted with dimethyl and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-2-cyclopenten-1-one with pyrrolidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a promising lead compound for new drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-2-cyclopenten-1-one: Lacks the pyrrolidinyl group, resulting in different reactivity and applications.
2-(1-Pyrrolidinyl)-2-cyclopenten-1-one: Lacks the dimethyl substitution, affecting its chemical properties and biological activity.
trans-4,5-Dimethyl-2-(1-piperidinyl)-2-cyclopenten-1-one:
Uniqueness: The presence of both dimethyl and pyrrolidinyl groups in trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one imparts unique chemical and biological properties This combination allows for specific interactions with molecular targets, making it distinct from other similar compounds
Propriétés
Numéro CAS |
657394-43-9 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4,5-dimethyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-8-7-10(11(13)9(8)2)12-5-3-4-6-12/h7-9H,3-6H2,1-2H3 |
Clé InChI |
QIZMUNLEIQZDBA-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(C(=O)C1C)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
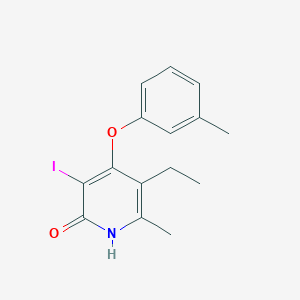
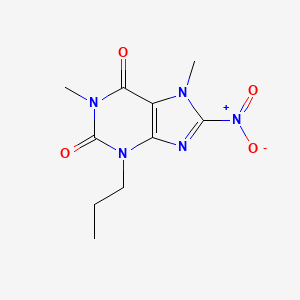
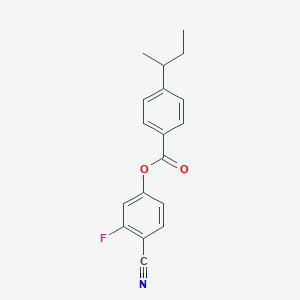
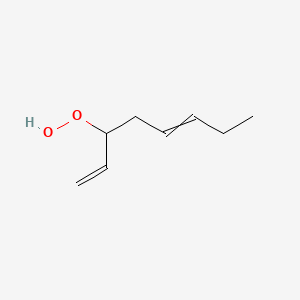
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
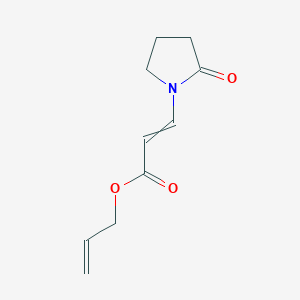
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
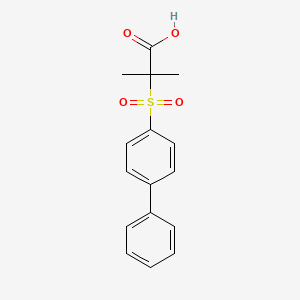
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
